molecular formula C11H14O3 B14747054 4-(4-Methoxyphenyl)-1,3-dioxane CAS No. 1134-57-2

4-(4-Methoxyphenyl)-1,3-dioxane

Cat. No.: B14747054
CAS No.: 1134-57-2
M. Wt: 194.23 g/mol
InChI Key: KSWYKDIKQHGAQE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetalization mechanism, forming the dioxane ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a diol or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-(4-Methoxyphenyl)-1,3-diol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and dioxane ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenylacetylene
  • 4-Methoxyphenyl isothiocyanate

Uniqueness

4-(4-Methoxyphenyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical properties compared to other methoxyphenyl derivatives

Properties

CAS No.

1134-57-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,3-dioxane

InChI

InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)11-6-7-13-8-14-11/h2-5,11H,6-8H2,1H3

InChI Key

KSWYKDIKQHGAQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCOCO2

Origin of Product

United States

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